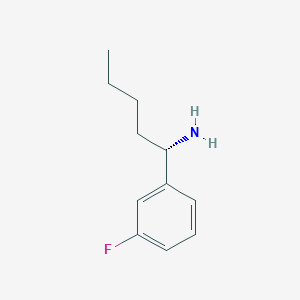
4-(Trimethylsilyl)but-3-ynal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C7H12OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of 1,3-dienes and macroexpansion of cyclic ketones . The compound is characterized by the presence of a trimethylsilyl group attached to a butynal structure, which imparts unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
4-(Trimethylsilyl)but-3-ynal can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with formaldehyde under basic conditions to yield the desired product . Another method includes the use of ynals and thiols catalyzed by bulky N-heterocyclic carbene (NHC) to form sulfenyl-substituted aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
化学反应分析
Types of Reactions
4-(Trimethylsilyl)but-3-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(Trimethylsilyl)but-3-ynal has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Trimethylsilyl)but-3-ynal involves its reactivity as a synthetic equivalent for the butadienyl carbonium ion. This allows it to participate in various organic reactions, such as the formation of 1,3-dienes and macroexpansion of cyclic ketones . The trimethylsilyl group stabilizes the intermediate species, facilitating the desired transformations.
相似化合物的比较
Similar Compounds
3-(Trimethylsilyl)propynal: Similar structure but with different reactivity and applications.
4-Trimethylsilyl-3-butyn-1-ol: Another related compound used in organic synthesis.
Uniqueness
4-(Trimethylsilyl)but-3-ynal is unique due to its ability to act as a synthetic equivalent for the butadienyl carbonium ion, making it highly valuable in the preparation of 1,3-dienes and macrocyclic compounds . Its stability and reactivity are enhanced by the presence of the trimethylsilyl group, distinguishing it from other similar compounds.
属性
CAS 编号 |
68754-12-1 |
|---|---|
分子式 |
C7H12OSi |
分子量 |
140.25 g/mol |
IUPAC 名称 |
4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h6H,4H2,1-3H3 |
InChI 键 |
RZTYOGSWPVNYPL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)


![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)


![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)


